2,3,5-Trimethylbenzonitrile
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Overview
Description
2,3,5-Trimethylbenzonitrile is a methyl-substituted benzonitrile with the molecular formula C10H11N. It is an intermediate in the synthesis of various chemical compounds and is used in different scientific research applications .
Preparation Methods
2,3,5-Trimethylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzamide with trimethyl compounds under specific conditions . Another method includes the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride, which is advantageous due to mild reaction conditions and low production cost . Industrial production methods often involve the use of metal salt catalysts and ionic liquids to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
2,3,5-Trimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding benzoic acid derivative.
Reduction: Reduction reactions can convert this compound into its corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,5-Trimethylbenzonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,5-Trimethylbenzonitrile involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as a ligand to form complexes with metal ions, which then participate in various chemical transformations . The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,3,5-Trimethylbenzonitrile can be compared with other methyl-substituted benzonitriles such as 2,4,5-Trimethylbenzonitrile. While both compounds share similar structural features, their reactivity and applications may differ due to the position of the methyl groups on the benzene ring . Other similar compounds include 2,3,4-Trimethylbenzonitrile and 2,3,6-Trimethylbenzonitrile, which also exhibit unique properties and applications .
Properties
IUPAC Name |
2,3,5-trimethylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-8(2)9(3)10(5-7)6-11/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVBSIBNMSNTRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C#N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40710010 |
Source
|
Record name | 2,3,5-Trimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88166-75-0 |
Source
|
Record name | 2,3,5-Trimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40710010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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